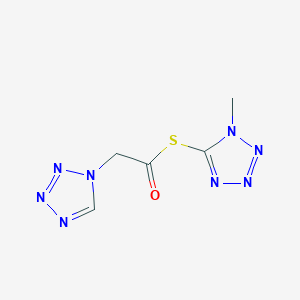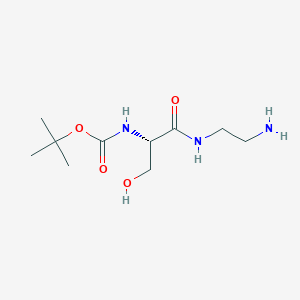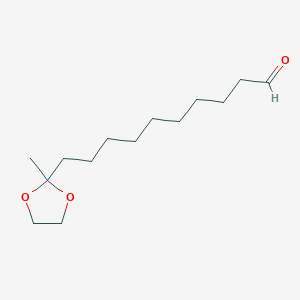
10-(2-Methyl-1,3-dioxolan-2-YL)decanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(2-Methyl-1,3-dioxolan-2-YL)decanal is a chemical compound known for its unique structure and properties. It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is used in various scientific and industrial applications due to its reactivity and stability.
準備方法
The synthesis of 10-(2-Methyl-1,3-dioxolan-2-YL)decanal typically involves the reaction of decanal with 2-methyl-1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the dioxolane ring. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
化学反応の分析
10-(2-Methyl-1,3-dioxolan-2-YL)decanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
科学的研究の応用
10-(2-Methyl-1,3-dioxolan-2-YL)decanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It is explored for its potential use in drug development and as a precursor for synthesizing pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 10-(2-Methyl-1,3-dioxolan-2-YL)decanal involves its interaction with specific molecular targets. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
類似化合物との比較
10-(2-Methyl-1,3-dioxolan-2-YL)decanal can be compared with similar compounds such as:
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Known for its use in fragrances and flavors, this compound has a similar dioxolane ring but differs in its ester functional group.
2-Methyl-1,3-dioxolane: This compound is simpler in structure and is used as a solvent and reagent in organic synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it valuable in various applications.
特性
CAS番号 |
89037-03-6 |
|---|---|
分子式 |
C14H26O3 |
分子量 |
242.35 g/mol |
IUPAC名 |
10-(2-methyl-1,3-dioxolan-2-yl)decanal |
InChI |
InChI=1S/C14H26O3/c1-14(16-12-13-17-14)10-8-6-4-2-3-5-7-9-11-15/h11H,2-10,12-13H2,1H3 |
InChIキー |
DMCKEXFMJFGXAW-UHFFFAOYSA-N |
正規SMILES |
CC1(OCCO1)CCCCCCCCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


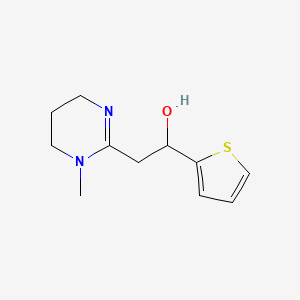
![ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B14147334.png)
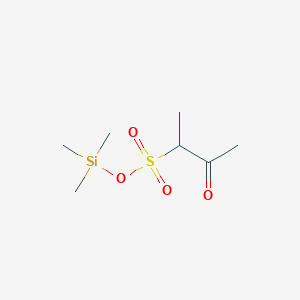

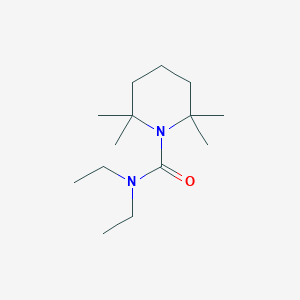



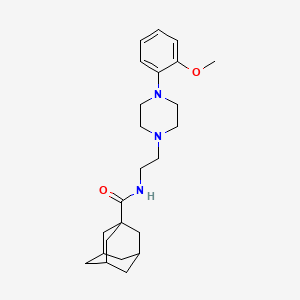
![1-Amino-5-propan-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid](/img/structure/B14147389.png)
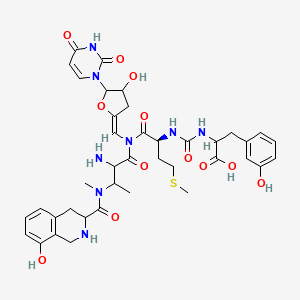
![methyl 4-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxidanyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxidanyl-4-oxidanylidene-butanoate](/img/structure/B14147400.png)
